molecular formula C22H28ClN3O3 B12773143 Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride CAS No. 134068-37-4

Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride

Cat. No.: B12773143
CAS No.: 134068-37-4
M. Wt: 417.9 g/mol
InChI Key: QZVBJOAMIIAUFO-UHFFFAOYSA-N
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Description

Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound It is characterized by its unique structure, which includes a dibenzazepine core, an isopropylamino group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride typically involves multiple steps:

    Formation of the Dibenzazepine Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.

    Introduction of the Isopropylamino Group: This step involves the reaction of the dibenzazepine core with isopropylamine under controlled conditions.

    Acetylation: The resulting compound is then acetylated using acetic anhydride.

    Esterification: The final step involves the esterification of the acetylated product with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the dibenzazepine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products of these reactions include N-oxides, alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to understand its binding affinity and specificity.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may act as a precursor to drugs targeting neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group may play a crucial role in binding to active sites, while the dibenzazepine core provides structural stability. The compound may modulate signaling pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These include compounds with similar functional groups but different core structures.

    Dibenzazepine derivatives: Compounds with variations in the substituents on the dibenzazepine core.

    Ethyl ester derivatives: Compounds with different ester groups but similar overall structures.

Uniqueness

The uniqueness of Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

134068-37-4

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C22H27N3O3.ClH/c1-4-28-22(27)24-18-12-11-17-10-9-16-7-5-6-8-19(16)25(20(17)13-18)21(26)14-23-15(2)3;/h5-8,11-13,15,23H,4,9-10,14H2,1-3H3,(H,24,27);1H

InChI Key

QZVBJOAMIIAUFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC(C)C)C=C1.Cl

Origin of Product

United States

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